molecular formula C18H16N2O4S B6139242 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone

1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone

Cat. No. B6139242
M. Wt: 356.4 g/mol
InChI Key: ATYBAOUHARZWHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone, also known as DHMEQ, is a small molecule inhibitor that has been extensively studied for its pharmacological properties. DHMEQ is a synthetic compound that has been shown to have anti-inflammatory, anti-tumor, and anti-proliferative effects in various in vitro and in vivo studies. The compound has been found to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

Mechanism of Action

1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone inhibits the activity of NF-κB by binding to the cysteine residue of the p50 subunit of NF-κB, which is essential for the DNA-binding activity of the transcription factor. This binding prevents the translocation of NF-κB to the nucleus and thereby inhibits the expression of genes involved in inflammation, immunity, and cell survival.
Biochemical and Physiological Effects:
1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has been found to have various biochemical and physiological effects in various in vitro and in vivo models. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and chemokines, such as MCP-1 and RANTES. 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has also been found to inhibit the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to the site of inflammation. In addition, 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has several advantages for lab experiments. The compound is stable and can be easily synthesized in large quantities. 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has some limitations for lab experiments. The compound has poor solubility in water and requires the use of organic solvents for administration. 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone also has a short half-life and requires frequent dosing for sustained effects.

Future Directions

1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has several potential future directions for research. The compound has been found to have anti-inflammatory and anti-tumor effects in various in vitro and in vivo models. 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has also been shown to have anti-proliferative effects by inducing cell cycle arrest and apoptosis in various cell types. Future research could focus on the development of 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone analogs with improved pharmacological properties, such as increased solubility and longer half-life. In addition, future research could investigate the potential of 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone as a therapeutic agent for various inflammatory and neoplastic diseases.

Synthesis Methods

1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone is synthesized by the reaction of 3,4-dimethoxybenzaldehyde and 4-hydroxy-2-mercaptoquinazoline in the presence of a base and a catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to form the final product. The yield of 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has been extensively studied for its pharmacological properties in various in vitro and in vivo models. The compound has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and immunity. 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, 1-(3,4-dimethoxyphenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]ethanone has been found to have anti-proliferative effects by inducing cell cycle arrest and apoptosis in various cell types.

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-23-15-8-7-11(9-16(15)24-2)14(21)10-25-18-19-13-6-4-3-5-12(13)17(22)20-18/h3-9H,10H2,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYBAOUHARZWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethoxyphenyl)-2-[(4-hydroxyquinazolin-2-yl)sulfanyl]ethanone

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